
M-TOLUNITRILE-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-TOLUNITRILE-D7, also known as 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile, is a deuterated derivative of m-tolunitrile. It is a compound where hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
M-TOLUNITRILE-D7 can be synthesized through the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . The reaction conditions typically involve the use of a catalyst and an oxygen atmosphere. For example, the ammoxidation of aldehydes with ammonium carbonate in dimethyl sulfoxide at 120°C for 8 hours in a sealed tube has been reported .
Industrial Production Methods
Industrial production of m-tolunitrile and its derivatives, including this compound, often involves catalytic gas-phase ammoxidation of xylenes. this method has limitations in terms of yield and selectivity. An alternative method involves the liquid-phase ammoxidation of xylenes using a silica-supported Co–Mn–Ni catalyst, which has shown improved selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
M-TOLUNITRILE-D7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of amines or other reduced products.
Substitution: Replacement of the nitrile group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
M-TOLUNITRILE-D7 is widely used in scientific research due to its deuterated nature, which makes it valuable in NMR spectroscopy. It is used as a reference compound in NMR studies to understand molecular structures and dynamics. Additionally, it finds applications in organic synthesis, particularly in the production of fragrances and dyes . Its unique properties also make it useful in photochemistry as a photosensitizer in photochemical reactions .
Mécanisme D'action
The mechanism of action of M-TOLUNITRILE-D7 involves its interaction with molecular targets through its nitrile group. The nitrile group can enhance binding affinity to specific targets, improve the pharmacokinetic profile of parent compounds, and reduce drug resistance . The pathways involved in its action include interactions with enzymes and receptors that recognize the nitrile group.
Comparaison Avec Des Composés Similaires
Similar Compounds
M-Tolunitrile: The non-deuterated form of M-TOLUNITRILE-D7.
P-Tolunitrile: A positional isomer with the nitrile group at the para position.
O-Tolunitrile: Another positional isomer with the nitrile group at the ortho position.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of NMR spectra, making it a valuable tool in structural and dynamic studies of molecules.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for M-TOLUNITRILE-D7 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Toluene-D7", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Water", "Chloroform", "Sodium chloride" ], "Reaction": [ "Step 1: Toluene-D7 is reacted with sodium cyanide in the presence of sulfuric acid to form M-TOLUNITRILE-D7.", "Step 2: The crude product is then washed with water to remove any impurities.", "Step 3: Sodium hydroxide is added to the crude product to convert the nitrile group into the corresponding carboxylic acid.", "Step 4: The resulting mixture is extracted with chloroform to remove any remaining impurities.", "Step 5: The organic layer is washed with water and dried over sodium sulfate.", "Step 6: The solvent is then evaporated to obtain the pure M-TOLUNITRILE-D7 product.", "Step 7: The product is then recrystallized from chloroform and sodium chloride to obtain a pure crystalline form of M-TOLUNITRILE-D7." ] } | |
Numéro CAS |
1219795-31-9 |
Formule moléculaire |
C8D7N |
Poids moléculaire |
124.19 |
Synonymes |
M-TOLUNITRILE-D7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


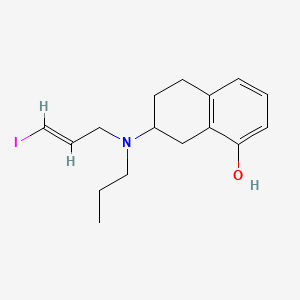
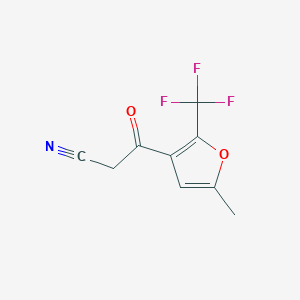
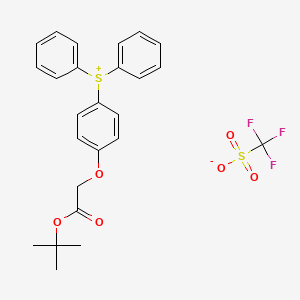
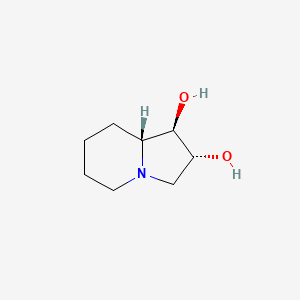
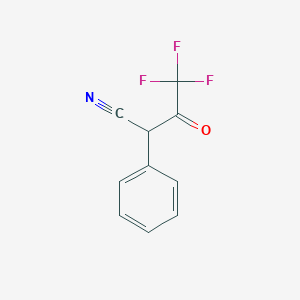
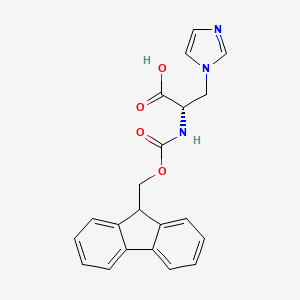
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
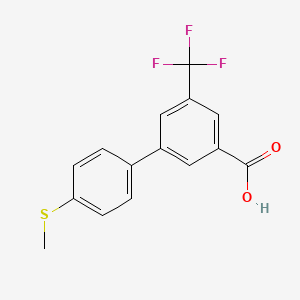
![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
